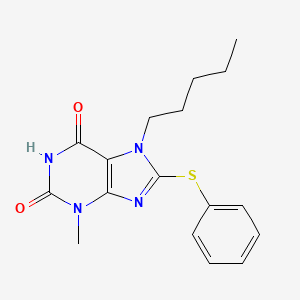![molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1](/img/structure/B2625611.png)
3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a bipyridine moiety and a naphthalene group linked through a urea bond
Wirkmechanismus
Target of Action
The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .
Biochemical Pathways
Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .
Result of Action
Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .
Action Environment
The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with naphthalen-1-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced urea derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methylpyridin-2-yl)-3-naphthalen-1-yl-urea
- 3-(Naphthalen-1-yl)-1-phenylurea
- 3-(Naphthalen-1-yl)-1-(pyridin-2-yl)urea
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSXVGSOUXLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2625530.png)

![2-[2-(4-chlorophenoxy)acetamido]benzoic acid](/img/structure/B2625532.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)



![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)
